molecular formula C14H7ClF2N2OS B2892766 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 313520-80-8

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2892766
CAS No.: 313520-80-8
M. Wt: 324.73
InChI Key: AGGYKIFREHTPLF-UHFFFAOYSA-N
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Description

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative designed for research applications in medicinal chemistry and neurodegenerative disease. Benzothiazole scaffolds are of significant interest in central nervous system (CNS) drug discovery, particularly for investigating novel therapeutics for Alzheimer's disease and Parkinson's disease. These compounds are frequently explored for their ability to inhibit the aggregation of pathological proteins such as tau and α-synuclein, which are key hallmarks in these disorders . The structural motif of an N-substituted benzothiazole bearing a halogenated benzamide, as seen in this compound, is common in the development of small molecule inhibitors. The specific 4,6-difluoro substitution on the benzothiazole ring and the 3-chloro substitution on the benzamide ring are likely intended to optimize the molecule's electronic properties, binding affinity, and metabolic stability for enhanced biological activity and blood-brain barrier penetration . Researchers utilize this compound primarily in in vitro assays, including thioflavin-T (ThT) fluorescence-based aggregation kinetics studies and transmission electron microscopy (TEM) to visualize effects on fibril formation . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and following all relevant laboratory safety guidelines.

Properties

IUPAC Name

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2OS/c15-8-3-1-2-7(4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYKIFREHTPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions could yield derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. Benzothiazole derivatives are known to inhibit various enzymes and proteins, such as dihydroorotase, DNA gyrase, and tyrosine kinase . The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s activity and physicochemical properties are influenced by its halogen substituents (Cl, F) and the benzothiazole scaffold. Below is a comparison with structurally related benzamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
3-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide C₁₄H₇ClF₂N₂O₂S (estimated) 4,6-difluoro-benzothiazole, 3-Cl-benzamide ~352.7 Potential enzyme inhibition, agrochemical
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₂H₆ClF₂N₂O₂S 5-Cl-thiazole, 2,4-difluoro-benzamide 314.7 PFOR enzyme inhibition, antimicrobial
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S Benzothiazole, 3,4-dimethoxy-benzamide 314.4 Electron-rich amide; solubility modulator
Diflubenzuron (from ) C₁₄H₉ClF₂N₂O₃ 2,6-difluoro-benzamide, urea linkage 310.7 Chitin synthesis inhibitor (insecticide)

Key Observations :

  • Halogenation : The presence of fluorine and chlorine in the target compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., ). This may improve binding to hydrophobic enzyme pockets .
  • Benzothiazole vs.

Hazard and Environmental Considerations

However, environmental persistence due to halogenation warrants caution .

Biological Activity

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique halogenated structure. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is C14H7ClF2N2OS, with a molecular weight of approximately 316.73 g/mol. The compound features a benzamide moiety linked to a benzothiazole ring with chlorine and fluorine substituents that enhance its lipophilicity and metabolic stability. These structural characteristics contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenols using reagents such as phosgene or chloroformates.
  • Introduction of Fluorine Atoms : Achieved through difluoromethylation processes.
  • Amidation : Formation of the amide bond between the benzothiazole derivative and the benzamide moiety.

Industrial production often employs optimized synthetic routes to enhance yield and purity, utilizing continuous flow reactors and advanced purification methods.

Research indicates that 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide interacts with various biological targets. It is believed to inhibit specific enzymes such as:

  • Cytochrome P450 enzymes
  • Proteases

Additionally, it may modulate G-protein coupled receptors (GPCRs), impacting cellular pathways critical for various biological processes.

In Vitro Studies

In vitro evaluations have demonstrated the following biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases .

A study highlighted that derivatives of benzothiazole, including this compound, showed neuroprotective activity and inhibition of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease research .

Data Table: Biological Activities and Comparative Analysis

Compound NameStructural FeaturesBiological ActivityReference
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamideChlorine and fluorine substitutions on benzothiazoleAntioxidant, anti-inflammatory
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamideChlorobenzothiazole moietyPotential anti-inflammatory
2,6-Difluoro-3-methylbenzamideDifluoromethyl substitutionAnticancer activity

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide:

  • Neuroprotective Studies : Research indicated that similar benzothiazole derivatives could inhibit Aβ1–42 aggregation and exhibit neuroprotective effects in models of Alzheimer's disease. The findings suggest that these compounds may help in preventing cognitive decline associated with neurodegenerative disorders .
  • Cytotoxicity Evaluations : In vitro studies on cell lines demonstrated that while some derivatives showed promising anti-AChE activity, they also exhibited cytotoxic effects at certain concentrations. This highlights the need for careful evaluation in drug development .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, and how can purity be ensured?

Answer:
The synthesis of benzothiazole derivatives like this compound typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with substituted benzoyl chlorides. Key steps include:

  • Amide bond formation: Reacting 4,6-difluoro-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride under anhydrous conditions using pyridine as a base and solvent .
  • Purity control: Post-synthesis purification via column chromatography (e.g., silica gel) and recrystallization from methanol or ethanol to remove unreacted starting materials or byproducts .
  • Yield optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and maintaining low temperatures (0–5°C) during coupling to minimize side reactions .

Validation: Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and melting point analysis .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the benzothiazole ring (e.g., C-F couplings at ~160 ppm in ¹³C NMR) and the benzamide moiety (amide proton at ~10–12 ppm in ¹H NMR) .
    • 19F NMR: Confirm fluorine substitution patterns in the benzothiazole ring .
  • X-ray Crystallography:
    • Use SHELX software for structure refinement. For example, similar benzothiazole derivatives show intermolecular hydrogen bonds (N–H⋯N/O) stabilizing crystal packing .
    • Key parameters: Space group (e.g., monoclinic P2₁/c), unit cell dimensions, and hydrogen bonding networks .

Contradictions: Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate rotational isomerism or impurities, necessitating repeated crystallizations .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

Answer:
Discrepancies in anticancer activity (e.g., apoptosis induction in some cell lines but not others) may arise from:

  • Cell-specific uptake: Variations in membrane transporters (e.g., ABC transporters) affecting intracellular concentration .
  • Metabolic stability: Differential expression of cytochrome P450 enzymes metabolizing the compound .
  • Experimental design: Standardize assays by:
    • Using isogenic cell lines to isolate genetic factors.
    • Measuring IC₅₀ values under consistent nutrient/media conditions .

Methodological validation: Combine flow cytometry (apoptosis) with Western blotting (caspase-3/9 activation) to confirm mechanistic consistency .

Advanced: What computational approaches are suitable for predicting binding modes of this compound to biological targets?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases. The benzothiazole ring may engage in π-π stacking, while the chloro and fluoro substituents contribute to hydrophobic interactions .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding affinity and conformational changes .
  • Pharmacophore Modeling:
    • Identify critical features (e.g., hydrogen bond acceptors at the amide group) using tools like PharmaGist .

Validation: Compare docking scores with experimental IC₅₀ values and mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Advanced: How can crystallographic data from SHELX refinements improve structure-activity relationship (SAR) studies?

Answer:

  • Electron density maps: Identify precise bond lengths/angles (e.g., C–S bond in benzothiazole: ~1.74 Å) to correlate with bioactivity .
  • Hydrogen bonding networks: Analyze interactions (e.g., N–H⋯O) that stabilize active conformations. For example, centrosymmetric dimers in crystals may mimic protein-ligand binding motifs .
  • Torsion angles: Compare rotational freedom of the benzamide group to optimize substituents for target engagement .

Case study: A SHELX-refined nickel complex (similar structure) showed distorted square-planar geometry critical for DNA intercalation, guiding SAR modifications .

Basic: What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

  • Solvent selection: Replace pyridine (toxic) with DMAP in greener solvents (e.g., THF) for large-scale reactions .
  • Byproduct management: Optimize workup procedures (e.g., aqueous washes) to remove HCl generated during amide formation .
  • Thermal control: Use jacketed reactors to maintain low temperatures during exothermic steps .

Quality control: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

Table 1: Key Physicochemical and Biological Data

PropertyValue/MethodReference
Molecular weight358.37 g/mol (calculated)
Melting point185–187°C (recrystallized from MeOH)
Anticancer IC₅₀ (HeLa cells)12.3 ± 1.5 μM (MTT assay)
LogP (predicted)3.2 ± 0.3 (ChemAxon)

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